REACTION_CXSMILES
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[CH3:1][O:2][C:3]1[N:4]=[CH:5][CH:6]=[C:7]2[CH:11]=[CH:10][O:9][C:8]=12.[CH2:12](I)[CH3:13]>>[CH2:12]([C:10]1[O:9][C:8]2=[C:3]([O:2][CH3:1])[N:4]=[CH:5][CH:6]=[C:7]2[CH:11]=1)[CH3:13]
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Name
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|
Quantity
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4.5 g
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Type
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reactant
|
Smiles
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COC=1N=CC=C2C1OC=C2
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Name
|
|
Quantity
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4 mL
|
Type
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reactant
|
Smiles
|
C(C)I
|
Conditions are dynamic
|
1
|
Details
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See reaction.notes.procedure_details.
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Type
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CUSTOM
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Details
|
Purification by column chromatography on silica eluting with 70% hexane in ethyl acetate
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Name
|
|
Type
|
product
|
Smiles
|
C(C)C1=CC=2C(=C(N=CC2)OC)O1
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Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 30 g |
Source
|
Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |